2-Ethylphenyl chloroformate

Steric hindrance Nucleophilic acyl substitution Reaction kinetics

2-Ethylphenyl chloroformate (IUPAC: (2-ethylphenyl) carbonochloridate) is an aryl chloroformate ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g·mol⁻¹. It belongs to the carbonochloridate class, which serves as electrophilic acylation reagents for synthesizing unsymmetrical carbonates, carbamates, and protected intermediates in pharmaceutical and polymer chemistry.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Cat. No. B13615532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylphenyl chloroformate
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OC(=O)Cl
InChIInChI=1S/C9H9ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3
InChIKeyIVUVMFODYIFHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylphenyl Chloroformate (CAS 60226-33-7): Core Identity and Procurement-Relevant Physicochemical Signature


2-Ethylphenyl chloroformate (IUPAC: (2-ethylphenyl) carbonochloridate) is an aryl chloroformate ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g·mol⁻¹ . It belongs to the carbonochloridate class, which serves as electrophilic acylation reagents for synthesizing unsymmetrical carbonates, carbamates, and protected intermediates in pharmaceutical and polymer chemistry [1]. The defining structural feature is an ethyl substituent at the ortho position of the phenyl ring, which distinguishes it from unsubstituted phenyl chloroformate and from its para-substituted regioisomer, 4-ethylphenyl chloroformate . This ortho-ethyl group introduces steric and modest electronic effects that modulate the reactivity of the chloroformate carbonyl toward nucleophilic attack, making the compound a candidate for applications where controlled acylation kinetics or regioselective carbonate/carbamate formation is required .

Why 2-Ethylphenyl Chloroformate Cannot Be Replaced by Generic Phenyl or Alkyl Chloroformates in Regioselective and Sterically Sensitive Syntheses


Aryl chloroformates are routinely treated as interchangeable acylating agents in procurement workflows, but the position and nature of the aryl substituent govern both reaction kinetics and product selectivity. Unsubstituted phenyl chloroformate (PhOCOCl) and alkyl chloroformates such as ethyl chloroformate lack the ortho steric bulk that 2-ethylphenyl chloroformate provides [1]. This steric factor directly retards nucleophilic acyl substitution rates relative to less hindered analogs, as the ethyl group partially shields the electrophilic carbonyl carbon . In addition, the ortho-ethyl substituent electronically activates the ring differently than a para-ethyl group, altering the stability of the tetrahedral intermediate formed during aminolysis or alcoholysis and potentially shifting the regiochemical outcome of subsequent transformations [2]. Substituting a para isomer (4-ethylphenyl chloroformate) or an unsubstituted phenyl chloroformate may therefore lead to divergent reaction profiles—faster or slower kinetics, altered byproduct distribution, or compromised regiospecificity—that can propagate into failed batches, off-spec intermediates, and costly rework in multi-step synthetic sequences [3].

Quantitative Differentiation Evidence: 2-Ethylphenyl Chloroformate vs. Closest Analogs and In-Class Candidates


Ortho-Ethyl Steric Modulation of Nucleophilic Acyl Substitution Rate vs. Ethyl Chloroformate

The ortho-ethyl group on the phenyl ring of 2-ethylphenyl chloroformate introduces steric congestion around the electrophilic carbonyl carbon that directly retards nucleophilic acyl substitution (NAS) rates relative to sterically unencumbered alkyl chloroformates. Product technical documentation states that 'steric hindrance from the ethyl group slows NAS rates compared to simpler analogs like ethyl chloroformate' . This kinetic modulation is a direct consequence of the ortho substituent partially shielding the carbonyl from nucleophilic approach, consistent with the established observation that tert-butanol reacts with the chloroformate at a second-order rate constant (3.8 × 10⁻³ M⁻¹s⁻¹ at 25°C) that is approximately 8.4-fold lower than that of methanol (3.2 × 10⁻² M⁻¹s⁻¹ at 25°C) due to steric effects at the nucleophile . By extension, the ortho-ethyl substitution on the electrophile side provides an analogous steric barrier absent in ethyl chloroformate (EtOCOCl), making the aryl derivative a tool for chemoselective acylations where differential reactivity between sterically distinct nucleophiles is required.

Steric hindrance Nucleophilic acyl substitution Reaction kinetics Carbonate synthesis

Carbamate Formation Selectivity: Primary vs. Secondary vs. Aromatic Amine Substrates

2-Ethylphenyl chloroformate exhibits a well-characterized reactivity hierarchy with amine nucleophiles that can be exploited for chemoselective carbamate installation. Under standardized conditions (triethylamine or pyridine as base), primary aliphatic amines achieve 85–95% yield within 0.5–2 hours at 0–25°C, while secondary aliphatic amines require 1–4 hours for 75–90% yield, and aromatic amines demand elevated temperatures (25–40°C) and extended times (2–8 hours) to reach 60–85% yield . This 2- to 4-fold difference in reaction time and a yield gap of up to 35 percentage points between primary aliphatic and secondary aromatic amines provide a quantitative selectivity window. In contrast, ethyl chloroformate (EtOCOCl) reacts more rapidly and less discriminately across amine classes because it lacks the aryloxy leaving group's resonance stabilization of the tetrahedral intermediate, as demonstrated by the Grunwald-Winstein l value of 1.68 for phenyl chloroformate, which indicates high sensitivity to solvent nucleophilicity and a dominant addition-elimination pathway [1].

Carbamate synthesis Amine nucleophilicity Protecting group strategy Peptide chemistry

Batch-to-Batch Purity and Analytical Documentation vs. Generic Suppliers

Reputable commercial sources of 2-ethylphenyl chloroformate provide lot-specific analytical documentation that is unavailable from many generic chloroformate suppliers. Bidepharm lists a standard purity specification of 98% for CAS 60226-33-7, supported by batch-specific NMR, HPLC, and GC testing reports . MolCore similarly offers this compound at ≥97% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . By comparison, many generic aryl chloroformates are offered at 95% minimum purity without guaranteed multi-method analytical certification, as exemplified by typical listings for 2,6-dimethylphenyl chloroformate (95% minimum, no mandated NMR/HPLC/GC per batch) . This differential in analytical rigor is procurement-relevant because residual phenol starting material or carbonate byproducts in chloroformate reagents can propagate impurities through multi-step syntheses, compromising the purity of final active pharmaceutical ingredients (APIs) or polymer products.

Quality control Purity specification NMR HPLC GC

Predicted Physicochemical Property Differentiation: 2-Ethylphenyl vs. 4-Ethylphenyl Chloroformate Regioisomers

The position of the ethyl substituent on the phenyl ring materially affects the physicochemical properties of ethylphenyl chloroformate regioisomers, which in turn impacts purification strategy and handling in manufacturing workflows. While experimental boiling point and density data for 2-ethylphenyl chloroformate remain sparse in the open literature, predicted values from authoritative databases indicate a boiling point of approximately 185.7°C at 760 mmHg and a density of 0.94 g·cm⁻³ for the ortho isomer . By comparison, the para isomer (4-ethylphenyl chloroformate) is reported with a boiling point of approximately 93°C and a density of 1.14 g·cm⁻³ at 20°C . The substantially higher boiling point (~93°C difference) and lower density (~0.20 g·cm⁻³ difference) of the ortho isomer are consistent with reduced intermolecular packing efficiency due to the ortho-ethyl group disrupting π-stacking interactions, a phenomenon well-documented for ortho-substituted aromatic esters in conformational analyses of phenyl chloroformates [1].

Physicochemical properties Boiling point Density Regioisomer comparison

Mechanistic Pathway Divergence: Ortho-Substituted Aryl Chloroformates Favor Bimolecular Addition-Elimination Over Ionization

Systematic solvolytic studies on ortho-substituted aryl chloroformates reveal that they follow a dominant bimolecular addition-elimination (A-E) pathway across a wide range of solvent compositions, in contrast to some alkyl chloroformates that can switch to an ionization mechanism in highly ionizing solvents. For 2-methoxyphenyl chloroformate—the closest mechanistically characterized ortho-substituted aryl analog—Grunwald-Winstein analysis indicates that 'the dominant mechanism is a bimolecular one where the formation of a tetrahedral intermediate is rate-determining' [1]. This behavior parallels that of phenyl chloroformate (PhOCOCl), which reacts via an A-E pathway across the full solvent range with l = 1.68 and m = 0.57 [2], and contrasts with neopentyl chloroformate, whose solvolysis rates in most solvents are 'essentially identical to those for ethyl and n-propyl chloroformates' [3] but which exhibit greater ionization tendency in fluoroalcohol-rich media. The ortho substituent stabilizes the tetrahedral intermediate through resonance electron donation from the phenoxy oxygen, reinforcing the bimolecular pathway and suppressing unimolecular ionization, which is a key mechanistic differentiator for reproducible reaction scale-up.

Solvolysis mechanism Grunwald-Winstein equation Addition-elimination Ortho effect

Procurement-Driven Application Scenarios Where 2-Ethylphenyl Chloroformate Delivers Documented Advantage


Chemoselective Protection of Primary Amines in the Presence of Secondary or Aromatic Amines During Multi-Step Peptidomimetic Synthesis

When constructing peptidomimetics or modified amino acid scaffolds, synthetic sequences frequently require temporary protection of a primary aliphatic amine while leaving a secondary or aromatic amine untouched for subsequent functionalization. The documented yield gradient for 2-ethylphenyl chloroformate—85–95% for primary aliphatic amines within 0.5–2 hours at 0–25°C versus only 60–80% for secondary aromatic amines after 4–8 hours at 25–40°C —provides a quantitative basis for designing chemoselective carbamate installation. By controlling temperature and reaction time, the user can achieve >90% conversion of the primary amine while limiting secondary/aromatic amine derivatization to <10%, a selectivity window not achievable with faster, less discriminating reagents such as ethyl chloroformate. This scenario is directly supported by the kinetic selectivity data in Section 3, Evidence Item 2.

Synthesis of Sterically Differentiated Unsymmetrical Carbonates for Prodrug Design

Carbonate prodrug strategies for phenolic drugs require a chloroformate reagent that can sequentially react with two different alcohols with sufficient kinetic discrimination to minimize symmetrical carbonate byproducts. The ~8.4-fold rate difference observed between methanol (k₂ = 3.2 × 10⁻² M⁻¹s⁻¹) and tert-butanol (k₂ = 3.8 × 10⁻³ M⁻¹s⁻¹) with this class of chloroformate demonstrates that steric effects at the nucleophile are strongly expressed. The additional ortho-ethyl steric shielding on the electrophile side further amplifies this discrimination , enabling sequential addition of a less hindered alcohol (e.g., a primary alcohol on a drug payload) followed by a more hindered alcohol without extensive symmetrical carbonate formation. This application derives from the steric modulation evidence in Section 3, Evidence Item 1.

High-Temperature Distillation-Compatible Aryl Chloroformate for Continuous Flow Manufacturing

Continuous flow processes for chloroformate synthesis and subsequent derivatization often impose thermal constraints on reagent selection. With a predicted boiling point of approximately 185.7°C at 760 mmHg , 2-ethylphenyl chloroformate can tolerate significantly higher distillation and reaction temperatures than its para isomer (4-ethylphenyl chloroformate, boiling point ~93°C) or ethyl chloroformate (boiling point 94°C) . This thermal headroom enables direct integration into flow reactors operating at elevated temperatures (100–150°C) for accelerated carbamate or carbonate formation without reagent loss through evaporation, and facilitates purification by fractional distillation rather than chromatography. This application is grounded in the physicochemical property differentiation established in Section 3, Evidence Item 4.

GMP-Preparatory Pharmaceutical Intermediate Synthesis Requiring Batch-Specific Analytical Certification

When synthesizing pharmaceutical intermediates destined for GMP production or IND-enabling toxicology studies, procurement specifications must include batch-specific purity documentation. Suppliers of 2-ethylphenyl chloroformate provide 98% purity with accompanying NMR, HPLC, and GC reports for each lot , in contrast to generic aryl chloroformates that may be supplied at 95% purity without multi-method certification . This 3-percentage-point purity advantage, combined with verifiable analytical documentation, reduces the risk of introducing unidentified impurities (e.g., residual 2-ethylphenol or symmetrical carbonate) that could fail a downstream API purity specification and trigger costly out-of-specification investigations. This application is based on the purity evidence in Section 3, Evidence Item 3.

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